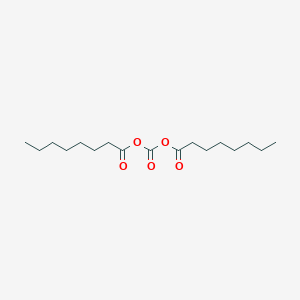
Octanoyloxycarbonyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoyloxycarbonyl octanoate is an ester compound formed from octanoic acid and octanol. It is a medium-chain fatty acid ester that is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octanoyloxycarbonyl octanoate can be synthesized through esterification, where octanoic acid reacts with octanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Octanoyloxycarbonyl octanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Octanoic acid and octanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Octanoyloxycarbonyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of octanoyloxycarbonyl octanoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes involved in lipid metabolism, affecting the overall metabolic pathways.
Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
Signal Transduction: It may influence signal transduction pathways by modulating the activity of specific receptors or signaling molecules.
Comparison with Similar Compounds
Octanoyloxycarbonyl octanoate can be compared with other medium-chain fatty acid esters such as:
- Butyl octanoate
- Ethyl octanoate
- Methyl octanoate
Uniqueness
This compound is unique due to its specific chain length and ester configuration, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring medium-chain esters with specific solubility and reactivity profiles.
Similar Compounds
- Butyl octanoate : Similar ester but with a butyl group instead of an octyl group.
- Ethyl octanoate : Contains an ethyl group, leading to different solubility and volatility characteristics.
- Methyl octanoate : A shorter ester with a methyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H30O5 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
octanoyloxycarbonyl octanoate |
InChI |
InChI=1S/C17H30O5/c1-3-5-7-9-11-13-15(18)21-17(20)22-16(19)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
WUVYPLAYXXCICD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


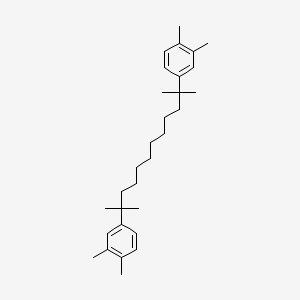
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

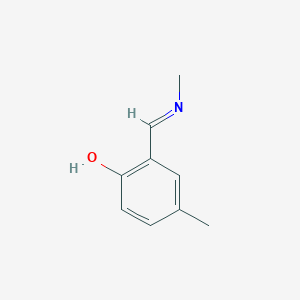
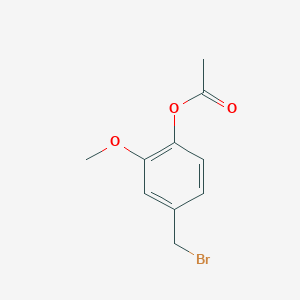
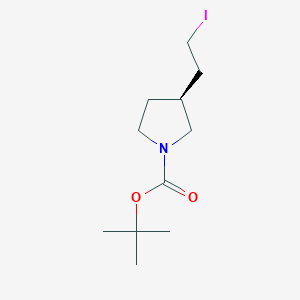
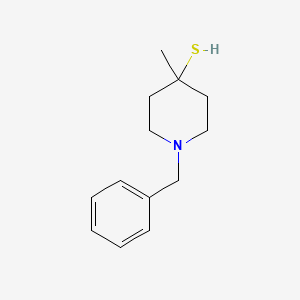
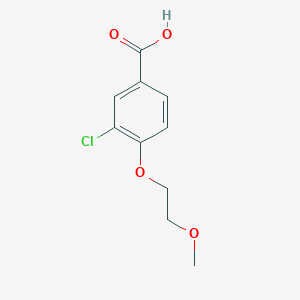
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
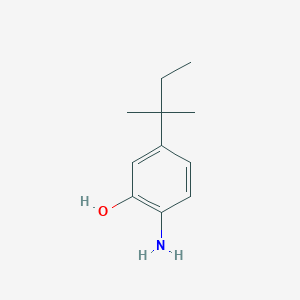
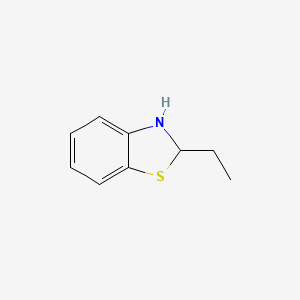
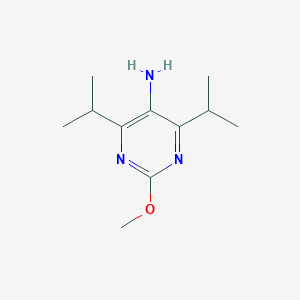
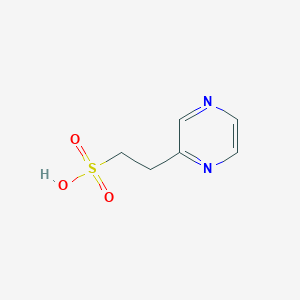
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
